molecular formula C25H26O7 B1245709 Furowanin B

Furowanin B

Cat. No.: B1245709
M. Wt: 438.5 g/mol
InChI Key: YOKJEIDBLPWOSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furowanin B is a prenylated isoflavonoid primarily isolated from Millettia pachycarpa and Cudrania tricuspidata . Structurally, it features a furanoisoflavone core with hydroxyl and prenyl substitutions, which are critical for its bioactivity . Pharmacological studies highlight its dual role in modulating estrogenic pathways and inflammation:

  • Antiestrogenic Activity: this compound inhibits 17β-estradiol-induced β-galactosidase activity in yeast cells (IC50: 13 µM), outperforming analogs like Millewanin G (IC50: 29 µM) and H (IC50: 18 µM) .
  • Anti-inflammatory Effects: In LPS-stimulated RAW 264.7 macrophages, this compound suppresses nitric oxide (NO) production by 66.9% at 10 µM, comparable to wighteone (55.4%) and cudraisoflavone L (72.5%) .

Properties

Molecular Formula

C25H26O7

Molecular Weight

438.5 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)-5-hydroxy-8-(2-hydroxypropan-2-yl)-6-(3-methylbut-2-enyl)-8,9-dihydrofuro[2,3-h]chromen-4-one

InChI

InChI=1S/C25H26O7/c1-12(2)5-7-14-21(28)20-22(29)16(13-6-8-17(26)18(27)9-13)11-31-24(20)15-10-19(25(3,4)30)32-23(14)15/h5-6,8-9,11,19,26-28,30H,7,10H2,1-4H3

InChI Key

YOKJEIDBLPWOSL-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC(=C(C=C4)O)O)CC(O2)C(C)(C)O)C

Synonyms

furowanin B

Origin of Product

United States

Comparison with Similar Compounds

Antiestrogenic Activity

  • This compound exhibits the highest potency among Millettia isoflavonoids, likely due to optimal prenyl group positioning enhancing receptor binding .
  • Millewanin G/H show reduced activity, suggesting methoxy groups may hinder interactions with estrogen receptors .

Anti-inflammatory Activity

  • This compound and wighteone both inhibit NO production via NF-κB and MAPK pathways, but cudraisoflavone L’s pyran moiety confers superior efficacy .

Anticancer Mechanisms

  • Furowanin A directly targets sphingosine kinase 1 (SphK1) in osteosarcoma, whereas barbigerone (a rotenoid from Millettia) induces apoptosis in liver cancer via Akt/mTOR inhibition . This compound’s anticancer role remains underexplored but may parallel these pathways.

Key Research Findings

Compound Model System Key Findings Reference
This compound β-estradiol-induced yeast IC50: 13 µM for β-galactosidase inhibition
This compound LPS-stimulated macrophages 66.9% NO inhibition at 10 µM
Furowanin A Colorectal cancer cells Induces apoptosis via STAT3/Mcl-1 inhibition
Millewanin G β-estradiol-induced yeast IC50: 29 µM
Cudraisoflavone L RAW 264.7 macrophages 72.5% NO inhibition at 10 µM

Q & A

Q. What metadata is essential for publishing this compound-related findings to ensure reproducibility?

  • Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:
  • Experimental : Detailed protocols (e.g., extraction gradients, assay temperatures).
  • Analytical : Raw NMR/HPLC files in public repositories (e.g., Zenodo).
  • Statistical : Full ANOVA tables and p-values, not just significance asterisks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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